molecular formula C10H8O6 B088615 4-Methoxycarbonylbenzene-1,3-dicarboxylic acid CAS No. 13912-71-5

4-Methoxycarbonylbenzene-1,3-dicarboxylic acid

Cat. No.: B088615
CAS No.: 13912-71-5
M. Wt: 224.17 g/mol
InChI Key: OCOWBXQVZRSXRZ-UHFFFAOYSA-N
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Description

4-Methoxycarbonylbenzene-1,3-dicarboxylic acid, also known as 1-methyl-1,2,4-benzenetricarboxylic acid, is a derivative of trimellitic acid. Trimellitic acid itself is a benzene derivative with three carboxylic acid groups positioned at the 1, 2, and 4 locations on the benzene ring. This compound is a colorless solid and is primarily used in the production of various polymers, resins, and plasticizers .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxycarbonylbenzene-1,3-dicarboxylic acid can be synthesized through the oxidation of 1,2,4-trimethylbenzene. The process involves the catalytic air oxidation of pseudocumene (1,2,4-trimethylbenzene) using a combination of manganese, cobalt, cerium, and titanium in the presence of bromine as the catalyst . The reaction is typically carried out in acetic acid as a solvent under controlled temperature and pressure conditions to achieve high yields.

Industrial Production Methods

In industrial settings, the production of trimellitic acid and its derivatives often involves a similar oxidation process. The crude product obtained from the oxidation is further purified through crystallization and filtration to obtain high-purity trimellitic acid .

Chemical Reactions Analysis

Types of Reactions

4-Methoxycarbonylbenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form trimellitic anhydride.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The carboxylic acid groups can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Esterification reactions typically use alcohols in the presence of acid catalysts, while amidation reactions use amines.

Major Products Formed

    Trimellitic Anhydride: Formed through the dehydration of trimellitic acid.

    Trimellitic Esters: Formed through esterification reactions with various alcohols.

    Trimellitic Amides: Formed through amidation reactions with amines.

Scientific Research Applications

4-Methoxycarbonylbenzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trimellitic acid 1-methyl involves its interaction with various molecular targets and pathways. In oxidative degradation processes, the compound undergoes reactions with hydroxyl radicals generated through electro-Fenton technology, leading to its mineralization . The presence of carboxylic acid groups allows it to participate in various chemical reactions, making it a versatile compound in both synthetic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxycarbonylbenzene-1,3-dicarboxylic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its ability to form various derivatives, such as anhydrides, esters, and amides, makes it a valuable compound in multiple fields of research and industry.

Properties

CAS No.

13912-71-5

Molecular Formula

C10H8O6

Molecular Weight

224.17 g/mol

IUPAC Name

4-methoxycarbonylbenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C10H8O6/c1-16-10(15)6-3-2-5(8(11)12)4-7(6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)

InChI Key

OCOWBXQVZRSXRZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

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